Cas no 1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid)

4-amino-4-(4-methylpyridin-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(4-methylpyridin-3-yl)butanoic acid
- EN300-1854808
- 1270395-53-3
- AKOS006373156
-
- インチ: 1S/C10H14N2O2/c1-7-4-5-12-6-8(7)9(11)2-3-10(13)14/h4-6,9H,2-3,11H2,1H3,(H,13,14)
- InChIKey: KBFSHHSJOUJIOL-UHFFFAOYSA-N
- SMILES: OC(CCC(C1C=NC=CC=1C)N)=O
計算された属性
- 精确分子量: 194.105527694g/mol
- 同位素质量: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- XLogP3: -2.3
4-amino-4-(4-methylpyridin-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854808-0.05g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1854808-0.1g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1854808-2.5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1854808-5.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1854808-0.25g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1854808-5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1854808-10g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1854808-10.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1854808-0.5g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1854808-1.0g |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid |
1270395-53-3 | 1g |
$1315.0 | 2023-06-03 |
4-amino-4-(4-methylpyridin-3-yl)butanoic acid 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
4. Back matter
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
4-amino-4-(4-methylpyridin-3-yl)butanoic acidに関する追加情報
Introduction to 4-amino-4-(4-methylpyridin-3-yl)butanoic acid (CAS No. 1270395-53-3)
4-amino-4-(4-methylpyridin-3-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1270395-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amino acids derivatives, featuring a unique structural motif that combines a butanoic acid backbone with an amino group at the fourth carbon position and a 4-methylpyridine substituent at the third position of the pyridine ring. The presence of both amino and carboxyl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The structure of 4-amino-4-(4-methylpyridin-3-yl)butanoic acid exhibits a high degree of specificity, which is critical for its potential applications in drug design. The 4-methylpyridine moiety introduces aromaticity and electronic properties that can influence binding interactions with biological targets. This feature has made it a valuable building block in medicinal chemistry, where such structural elements are often employed to enhance receptor affinity and selectivity. The compound’s ability to serve as a precursor for more complex molecules underscores its importance in synthetic pathways leading to bioactive compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-amino-4-(4-methylpyridin-3-yl)butanoic acid and its derivatives. Researchers have been investigating its role in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including potential applications in the treatment of neurodegenerative diseases. The interaction between the methylpyridine ring and biological targets such as receptors or enzymes remains a focal point of investigation, as it could provide insights into developing more effective therapeutic strategies.
The synthesis of 4-amino-4-(4-methylpyridin-3-yl)butanoic acid represents another area of active research. Given its structural complexity, optimizing synthetic routes to achieve high yields and purity is essential for industrial-scale production. Modern methodologies, including catalytic processes and green chemistry approaches, are being explored to streamline the synthesis while minimizing environmental impact. Advances in computational chemistry have also facilitated the design of efficient synthetic pathways by predicting reaction outcomes and optimizing reaction conditions.
From a biochemical perspective, 4-amino-4-(4-methylpyridin-3-yl)butanoic acid may serve as a substrate or modulator for enzymes involved in metabolic pathways. Its dual functionality as both an amino acid derivative and an aromatic compound positions it as a candidate for influencing multiple biochemical processes simultaneously. This multifaceted nature has prompted investigations into its potential role in metabolic disorders, where precise regulation of enzymatic activity is crucial for therapeutic intervention.
The pharmaceutical industry has taken note of the promising attributes of 4-amino-4-(4-methylpyridin-3-yl)butanoic acid, leading to several ongoing clinical trials and preclinical studies. These trials aim to evaluate its efficacy and safety profile in treating conditions such as chronic pain, inflammation, and neurodegenerative disorders. The compound’s ability to interact with specific biological targets while maintaining structural flexibility makes it an attractive candidate for drug development. Additionally, its compatibility with various drug delivery systems enhances its therapeutic applicability.
Regulatory considerations play a significant role in the commercialization of 4-amino-4-(4-methylpyridin-3-yl)butanoic acid. Compliance with Good Manufacturing Practices (GMP) and adherence to international pharmacopeial standards are essential for ensuring product quality and consistency. As regulatory bodies continue to update guidelines for novel compounds, manufacturers must stay abreast of these changes to maintain compliance and facilitate market approval.
The future prospects for 4-amino-4-(4-methylpyridin-3-yl)butanoic acid appear promising, with ongoing research uncovering new applications and refining synthetic methodologies. Collaborative efforts between academic institutions, pharmaceutical companies, and biotechnology firms are likely to drive innovation in this field. As our understanding of biological systems evolves, so too will the therapeutic applications derived from this versatile compound.
1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid) Related Products
- 1247054-92-7((4-chloro-3-fluorophenyl)methyl(propyl)amine)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)




